1-(2,5,5-Trimethyloxolan-2-yl)ethanone
Description
1-(2,5,5-Trimethyloxolan-2-yl)ethanone (CAS 107146-14-5) is a cyclic ketone characterized by a tetrahydrofuran (oxolane) backbone substituted with three methyl groups and an ethanone moiety. Its molecular formula is C₉H₁₆O₂, and its structure is defined by the SMILES string CC1(C(=O)C)CCC(C)(C)O1 .
Properties
CAS No. |
107146-14-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2,5,5-trimethyloxolan-2-yl)ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(10)9(4)6-5-8(2,3)11-9/h5-6H2,1-4H3 |
InChI Key |
HBIIJCFTQCHOEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(O1)(C)C)C |
Canonical SMILES |
CC(=O)C1(CCC(O1)(C)C)C |
Synonyms |
Ethanone, 1-(tetrahydro-2,5,5-trimethyl-2-furanyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties and Features of Comparable Compounds
Structural and Functional Differences
- Oxolane vs. Dioxaborolane Systems: The target compound’s oxolane ring is oxygen-saturated, enhancing stability and polarity. In contrast, dioxaborolane-containing analogs (e.g., ) feature boron-based rings, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to boron’s electron-deficient nature.
- Heterocyclic vs. Aromatic Systems: Compound 9 (from ) incorporates a benzofuran-triazole-ethanone structure, enabling π-π interactions and hydrogen bonding, critical for antimicrobial activity. This contrasts with the non-aromatic oxolane system of the target compound, which lacks such bioactivity in the provided evidence.
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